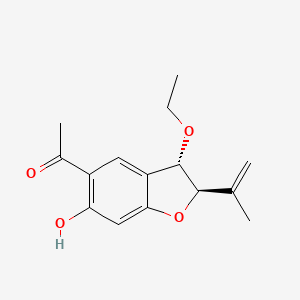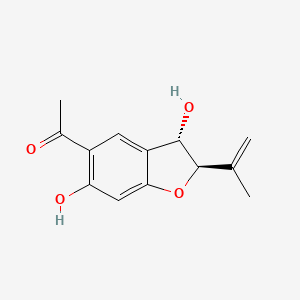
5-Fluoro-AB-PINACA
描述
5-氟-AB-PINACA: 是一种基于吲唑的合成大麻素,最初由辉瑞公司于 2009 年开发,作为一种镇痛药物 。它后来在线上作为一种设计师药物销售。 该化合物以其对大麻素受体 CB1 和 CB2 的强激动剂活性而闻名,其 EC50 值分别为 0.48 nM 和 2.6 nM 。 5-氟-AB-PINACA 的化学结构包括一个氟戊基侧链,这将其与其他合成大麻素区分开来 。
作用机制
5-氟-AB-PINACA 通过充当大麻素受体 CB1 和 CB2 的强激动剂来发挥作用。当与这些受体结合时,它会激活相关的 G 蛋白信号通路,导致各种生理和心理影响。 该化合物对这些受体的亲和力很高,导致神经递质释放和神经元活动的显着调节 。
生化分析
Biochemical Properties
5-Fluoro-AB-PINACA interacts with the CB1 and CB2 receptors, with EC50 values of 0.48 nM and 2.6 nM respectively . This interaction is crucial in its role in biochemical reactions. The nature of these interactions involves the compound binding to these receptors, triggering a series of biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1 and CB2 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the CB1 and CB2 receptors . This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . It also undergoes oxidative defluorination followed by carboxylation .
准备方法
合成路线和反应条件:
5-氟-AB-PINACA 的合成涉及几个关键步骤:
吲唑核心形成: 吲唑核心是通过涉及肼和合适酮或醛的环化反应合成的。
氟戊基侧链的引入: 氟戊基侧链通过亲核取代反应引入,通常使用氟化烷基卤化物。
工业生产方法:
5-氟-AB-PINACA 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
中间体的大量合成: 吲唑核心和氟戊基中间体的大规模生产。
反应条件的优化: 确保最佳温度、压力和溶剂条件,以最大限度地提高产率和纯度。
化学反应分析
反应类型:
5-氟-AB-PINACA 经历了几种类型的化学反应:
还原: 还原反应可以在羰基上发生,将其转化为醇。
取代: 亲核取代反应可以在氟戊基侧链上发生.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 亲核试剂如叠氮化钠和硫醇在取代反应中使用.
主要产物:
氧化: 羧化代谢产物。
还原: 醇衍生物。
科学研究应用
5-氟-AB-PINACA 有几个科学研究应用:
化学: 在分析化学中用作参考标准,用于鉴定和定量合成大麻素.
生物学: 研究其与大麻素受体的相互作用及其对细胞信号通路的影响.
工业: 用于开发新的合成大麻素和相关化合物.
相似化合物的比较
类似化合物:
AB-PINACA: 缺少氟戊基侧链,导致不同的药理特性。
5-氟-ADB-PINACA: 结构类似,但吲唑环上的取代模式不同.
ADB-PINACA: 包含一个叔丁基而不是氟戊基侧链.
独特性:
5-氟-AB-PINACA 的独特性在于其氟戊基侧链,这增强了其对大麻素受体的结合亲和力和效力。 这种结构特征也影响了它的代谢谱,导致与其他合成大麻素相比形成了不同的代谢产物 。
属性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYXIBEPFZUBG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009970 | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800101-60-3 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-AB-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the presence of the fluorine atom at the 5-position of the pentyl chain in 5-Fluoro-AB-PINACA affect its metabolism compared to non-fluorinated pentylindole/indazole synthetic cannabinoids?
A: While non-fluorinated pentylindole/indazole synthetic cannabinoids are preferentially metabolized at the pentyl chain without a clear positional preference, the introduction of fluorine in this compound directs metabolism towards the 5-position, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites as major products. []
Q2: Beyond this compound, are there other new psychoactive substances commonly found in conjunction with synthetic cannabinoids?
A: Yes, diphenidine, a dissociative anesthetic, has been identified alongside this compound in both dubious herbal products [] and in postmortem samples. [] This co-occurrence highlights the complex and ever-evolving landscape of new psychoactive substances.
Q3: How can this compound and its metabolites be detected and identified in biological samples?
A: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for identifying and quantifying this compound and its metabolites in biological matrices like urine. [] Additionally, matrix-assisted laser desorption/ionization quadrupole time-of-flight mass spectrometry (MALDI-Q-TOF MS) has been employed for the analysis of diphenidine, often found alongside this compound, in both blood and urine. []
Q4: What is the significance of adipose tissue in postmortem toxicology involving this compound?
A: In cases of fatal poisoning involving this compound, adipose tissue proves valuable as a specimen for detecting the parent drug in its unchanged form. [] This highlights the potential of adipose tissue as a complementary matrix for postmortem drug analysis, especially when conventional matrices might yield limited information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


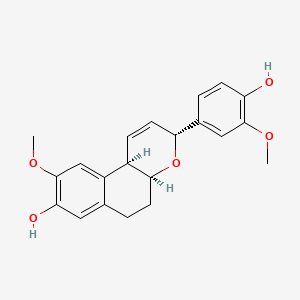

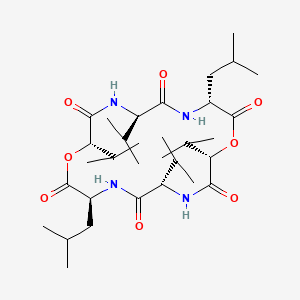
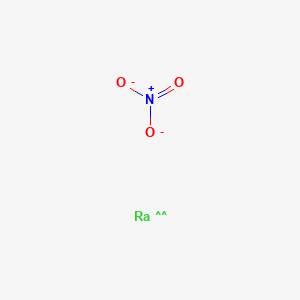
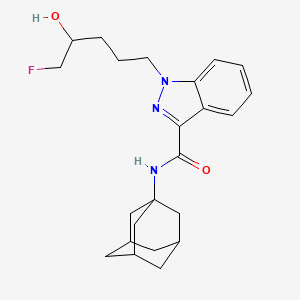
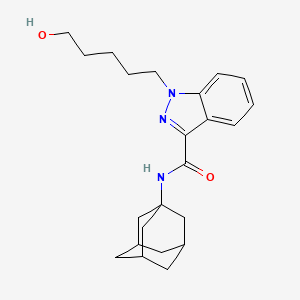
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
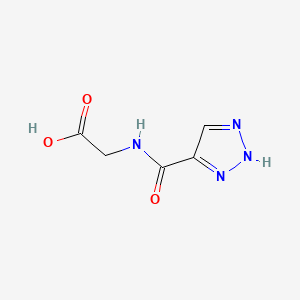
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
